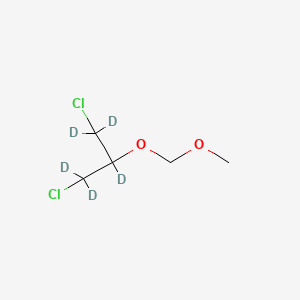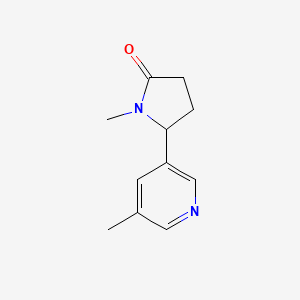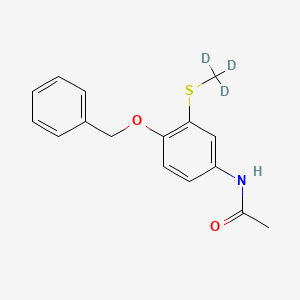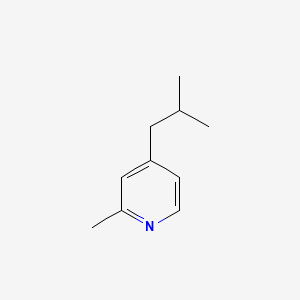
6-O-Nicotinoylbarbatin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Nicotinoylbarbatin C is a natural compound extracted from the herb of Scutellaria barbata D. Don . It belongs to the chemical family of Diterpenoids . The molecular formula of 6-O-Nicotinoylbarbatin C is C26H31NO6 and it has a molecular weight of 453.53 g/mol .
Physical And Chemical Properties Analysis
6-O-Nicotinoylbarbatin C is an oil and it’s a powder according to another source . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Receptors for Nicotinic Acid : Nicotinic acid (niacin), a vitamin B complex, is known for its lipid-lowering properties. It works by decreasing lipolysis in adipose tissue, primarily by inhibiting hormone-sensitive triglyceride lipase. This process involves receptors like PUMA-G and HM74, which are highly expressed in adipose tissue and act as nicotinic acid receptors. Their activation leads to a decrease in cAMP levels, mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).
G Protein Estrogen Receptor Activation : Nicotinic acid and nicotinamide, another form of vitamin B3, bind to and activate the GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This activation promotes the up-regulation of GPER target genes and induces proliferative and migratory effects in a GPER-dependent manner, suggesting a broader mechanism of action for these compounds (Santolla et al., 2014).
Pharmacogenetics Research Network : While not directly related to 6-O-Nicotinoylbarbatin C, this research network studies the correlation of drug response with genetic variation, focusing on various drugs and proteins that interact with drugs. This is relevant for understanding the genetic factors that may influence the response to compounds like nicotinic acid derivatives (Giacomini et al., 2007).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives, similar in structure to nicotinic acid, have been studied for their vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, show dose-dependent vasorelaxation and exhibit antioxidant properties, suggesting potential therapeutic applications (Prachayasittikul et al., 2010).
Nicotinamide in Colitis : Nicotinamide, another nicotinic acid derivative, enhances antimicrobial activity of neutrophils and has shown beneficial effects in experimental colitis models. This indicates a potential role for nicotinic acid derivatives in inflammatory conditions (Bettenworth et al., 2014).
Mechanism of Action of Niacin : Niacin affects apolipoprotein-containing lipoproteins and has vascular anti-inflammatory effects. Understanding niacin's mechanism of action, including direct inhibition of hepatic diacylglycerol acyltransferase-2, helps in comprehending the potential pathways and effects of its derivatives (Kamanna & Kashyap, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKUBKSGGMGOD-GLTZHHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)








